molecular formula C17H19N3O6S B6172889 3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 2490432-02-3

3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No.: B6172889
CAS No.: 2490432-02-3
M. Wt: 393.4 g/mol
InChI Key: PYLMCQWIQTYALH-UHFFFAOYSA-N
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Description

3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid is an organic compound with a unique chemical structure. It belongs to the family of benzoic acid derivatives and is a modified version of sulfonamide drugs. The molecular formula of this compound is C17H19N3O6S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid can be achieved through several methods. One common method involves the nitrosation of aniline followed by butylation of the resulting nitrosamine. The compound is then sulfonated and finally coupled with sodium phenoxide. Another efficient method for synthesizing N-nitrosamines, including this compound, involves using tert-butyl nitrite under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and sulfamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzoic acids

Scientific Research Applications

3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid has shown immense potential in numerous fields of research and industry:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound exhibits significant anti-inflammatory and anti-tumor activity, making it a candidate for various biological studies.

    Medicine: It inhibits the activation of nuclear factor-kappa B and tumor necrosis factor-alpha, which are crucial inflammatory mediators. It also induces apoptosis in cancer cells, suggesting potential therapeutic applications.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid exerts its effects involves several molecular targets and pathways. It primarily targets inflammatory mediators such as nuclear factor-kappa B and tumor necrosis factor-alpha, inhibiting their activation and thereby reducing inflammation. Additionally, it induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    Bumetanide: A diuretic drug that shares a similar sulfonamide structure.

    Furosemide: Another diuretic with a similar mechanism of action.

    Torsemide: A loop diuretic with structural similarities.

Uniqueness

3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid is unique due to its nitroso group, which imparts distinct chemical and biological properties. Unlike other sulfonamide derivatives, this compound exhibits significant anti-inflammatory and anti-tumor activities, making it a valuable candidate for further research and development.

Properties

CAS No.

2490432-02-3

Molecular Formula

C17H19N3O6S

Molecular Weight

393.4 g/mol

IUPAC Name

3-[butyl(nitroso)amino]-4-phenoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H19N3O6S/c1-2-3-9-20(19-23)14-10-12(17(21)22)11-15(27(18,24)25)16(14)26-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9H2,1H3,(H,21,22)(H2,18,24,25)

InChI Key

PYLMCQWIQTYALH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2)N=O

Purity

95

Origin of Product

United States

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